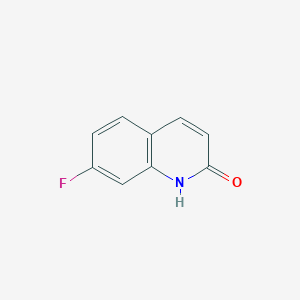

7-Fluoroquinolin-2(1H)-one

Descripción general

Descripción

El ácido esteárico-NBD, formalmente conocido como ácido 18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-il)amino)octadecanoico, es un derivado del ácido esteárico, un ácido graso saturado de cadena larga. Este compuesto contiene el fluoróforo nitrobenzoxadiazol (NBD) en la posición C-18. El ácido esteárico-NBD se utiliza ampliamente como una sonda fluorescente para estudiar la captación de ácidos grasos y las proteínas de unión a ácidos grasos (FABP) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido esteárico-NBD se sintetiza conjugando el ácido esteárico con el fluoróforo nitrobenzoxadiazol. La reacción típicamente implica la activación del ácido esteárico seguida de su acoplamiento con nitrobenzoxadiazol en condiciones controladas. La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas para facilitar la reacción de acoplamiento .

Métodos de producción industrial

La producción industrial del ácido esteárico-NBD sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y el control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas como la recristalización o la cromatografía para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido esteárico-NBD experimenta diversas reacciones químicas, incluidas:

Oxidación: El grupo nitro en la porción NBD se puede reducir a un grupo amino en condiciones específicas.

Sustitución: La porción NBD puede participar en reacciones de sustitución, donde el grupo nitro es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: El ditionito de sodio se usa comúnmente para reducir el grupo nitro en el ácido esteárico-NBD.

Sustitución: Se pueden usar varios nucleófilos para sustituir el grupo nitro en la porción NBD en condiciones suaves.

Principales productos formados

Reducción: La reducción del grupo nitro en el ácido esteárico-NBD da como resultado la formación de un derivado amino.

Sustitución: Las reacciones de sustitución producen varios derivados según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El ácido esteárico-NBD tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El ácido esteárico-NBD ejerce sus efectos al unirse a las proteínas de unión a ácidos grasos (FABP) y otras proteínas de unión a lípidos. La porción NBD permite la visualización de la captación y distribución de ácidos grasos dentro de las células mediante microscopía de fluorescencia. El compuesto es absorbido por las células y transportado a varios compartimentos celulares, incluido el núcleo, donde interactúa con receptores nucleares como los receptores activados por proliferadores de peroxisomas (PPAR) .

Comparación Con Compuestos Similares

Compuestos similares

Ácido palmítico-NBD: Otro ácido graso conjugado con NBD utilizado como una sonda fluorescente.

Ácido esteárico-BODIPY: Un derivado del ácido esteárico conjugado con el fluoróforo BODIPY.

Ácido esteárico-pireno: Un derivado del ácido esteárico conjugado con el fluoróforo pireno.

Unicidad

El ácido esteárico-NBD es único debido a sus propiedades de fluorescencia específicas, que lo hacen altamente adecuado para estudiar la captación y el metabolismo de los ácidos grasos. La porción NBD proporciona propiedades espectrales distintas que permiten la detección y cuantificación fáciles del compuesto en sistemas biológicos .

Actividad Biológica

7-Fluoroquinolin-2(1H)-one is a member of the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential as an antibacterial, antiviral, and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 165.15 g/mol. The fluorine atom at the 7-position significantly influences the compound's reactivity and biological properties. The compound features a fused bicyclic structure characteristic of quinolines, which contributes to its interaction with various biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .

- Antiviral Activity : Research indicates that derivatives of quinolin-2(1H)-one can inhibit HIV-1 integrase and RNase H, suggesting potential applications in antiviral therapies .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been substantiated through various studies. It demonstrates significant activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli (WT) | 0.25 |

| Klebsiella pneumoniae | 0.5 |

| Pseudomonas aeruginosa | 4 |

The presence of fluorine enhances binding affinity to target enzymes, leading to improved potency compared to non-fluorinated analogs .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Study on Antibacterial Efficacy

A study published in Antibiotics evaluated the antibacterial activity of a series of quinolin-2(1H)-one derivatives, including this compound. It was found that modifications at the C7 position significantly impacted antimicrobial potency. The study highlighted that compounds with fluorine substitutions exhibited enhanced activity against resistant strains of bacteria such as E. coli and K. pneumoniae .

Antiviral Activity Assessment

Another study focused on the antiviral properties of quinoline derivatives against HIV-1. The results indicated that this compound exhibited nanomolar IC50 values against integrase and RNase H, showcasing its potential as a lead compound for developing new antiviral agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents at various positions on the quinoline ring can significantly influence biological activity. For instance:

| Position | Substituent | Effect on Activity |

|---|---|---|

| C7 | Fluorine | Increases binding affinity and potency |

| C4 | Methyl or Halogen | Varies; can enhance or reduce activity |

| C8 | Hydroxyl or Alkyl | Alters solubility and bioavailability |

These findings suggest that careful modification of the compound's structure can lead to enhanced therapeutic profiles.

Propiedades

IUPAC Name |

7-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWGOPYTUCFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597772 | |

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148136-14-5 | |

| Record name | 7-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.